6-(2-Methylpropyl)pyridine-3-carbaldehyde
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Overview
Description
6-(2-Methylpropyl)pyridine-3-carbaldehyde, also known as 6-isobutylnicotinaldehyde, is a chemical compound with the molecular formula C10H13NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an aldehyde group at the 3-position and an isobutyl group at the 6-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylpropyl)pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the alkylation of 3-pyridinecarboxaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylpropyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 6-(2-Methylpropyl)pyridine-3-carboxylic acid.
Reduction: 6-(2-Methylpropyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(2-Methylpropyl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving aldehydes.
Mechanism of Action
The mechanism of action of 6-(2-Methylpropyl)pyridine-3-carbaldehyde is primarily related to its reactivity as an aldehyde. Aldehydes are known to form Schiff bases with primary amines, which can further undergo various transformations. The compound can also participate in nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. These reactions are crucial in the formation of various derivatives and in the study of biochemical pathways involving aldehydes .
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-3-carbaldehyde: Similar structure but with a methyl group instead of an isobutyl group.
6-Ethylpyridine-3-carbaldehyde: Similar structure but with an ethyl group instead of an isobutyl group.
6-Propylpyridine-3-carbaldehyde: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
6-(2-Methylpropyl)pyridine-3-carbaldehyde is unique due to the presence of the isobutyl group, which can influence its reactivity and physical properties compared to its analogs.
Properties
IUPAC Name |
6-(2-methylpropyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)5-10-4-3-9(7-12)6-11-10/h3-4,6-8H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIKKRBCZBSLGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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